Dihydrotestosterone heptanoate

Übersicht

Beschreibung

Dihydrotestosterone heptanoate, also known as this compound, is a synthetic androgen and anabolic steroid. It is an ester of dihydrotestosterone, a potent androgenic metabolite of testosterone. This compound is primarily used in the treatment of male androgen deficiency and certain forms of aplastic anemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydrotestosterone heptanoate is synthesized through the esterification of dihydrotestosterone with enanthic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of stanolone enanthate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrotestosterone heptanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dihydrotestosterone and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to dihydrotestosterone.

Substitution: It can undergo substitution reactions where the enanthate ester group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Dihydrotestosterone and its oxidized derivatives.

Reduction: Dihydrotestosterone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dihydrotestosterone heptanoate has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.

Biology: It is studied for its effects on androgen receptors and its role in androgenic signaling pathways.

Medicine: It is used in clinical research for the treatment of androgen deficiency and certain forms of aplastic anemia.

Industry: It is used in the development of androgenic and anabolic steroid formulations

Wirkmechanismus

Dihydrotestosterone heptanoate exerts its effects by acting as an agonist of the androgen receptor. Upon administration, it is hydrolyzed to release dihydrotestosterone, which then binds to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The activation of these genes results in the development of male secondary sexual characteristics and anabolic effects on muscle tissue .

Vergleich Mit ähnlichen Verbindungen

Testosterone enanthate: Another androgen ester used for similar therapeutic purposes.

Nandrolone decanoate: An anabolic steroid with a different ester group but similar anabolic effects.

Methenolone enanthate: An anabolic steroid with a similar ester group but different androgenic properties.

Uniqueness: Dihydrotestosterone heptanoate is unique in its high potency as an androgen and its inability to be aromatized to estrogen. This makes it particularly useful in situations where estrogenic side effects are undesirable .

Biologische Aktivität

Dihydrotestosterone heptanoate (DHT-hep) is a synthetic androgen that exhibits significant biological activity through its interaction with androgen receptors. This compound is derived from dihydrotestosterone (DHT) and is primarily utilized in clinical settings for its potent androgenic effects. This article explores the biological activity, mechanisms of action, therapeutic applications, and relevant research findings related to DHT-hep.

DHT-hep functions as an agonist of the androgen receptor (AR). Upon administration, it is hydrolyzed to release DHT, which binds to ARs in various tissues. This binding initiates the transcription of androgen-responsive genes, leading to physiological effects such as:

- Development of male secondary sexual characteristics

- Anabolic effects on muscle tissue

- Stimulation of sebaceous gland activity

The unique aspect of DHT-hep is its inability to be aromatized into estrogen, making it particularly valuable in scenarios where estrogenic side effects are undesirable .

Comparative Biological Activity

DHT-hep can be compared with other anabolic steroids and androgen esters:

| Compound | Androgenic Activity | Anabolic Activity | Aromatization Potential |

|---|---|---|---|

| This compound | High | Moderate | None |

| Testosterone enanthate | Moderate | High | Yes |

| Nandrolone decanoate | Moderate | High | Low |

| Methenolone enanthate | Low | Moderate | None |

DHT-hep stands out due to its high potency as an androgen and its specific application in treating conditions like hypogonadism and gynecomastia .

Treatment of Hypogonadism and Gynecomastia

Research indicates that DHT-hep is effective in treating conditions such as hypogonadotropic hypogonadism and adolescent gynecomastia. A study involving six healthy male subjects demonstrated that intramuscular administration of DHT-hep (250 mg) resulted in significant elevations in plasma DHT levels, with five out of six participants exceeding discrimination limits for various hormonal markers within 24 hours post-administration .

Hormonal Suppression

DHT-hep has been shown to suppress luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estradiol levels effectively. This suppression occurs for approximately three weeks post-injection, making it useful as a hormonal probe in clinical settings .

Case Studies

- Intramuscular Administration Study : In a controlled study, subjects receiving 200 mg of DHT-hep experienced significant hormonal changes over a period of 16 weeks. Measurements taken before and after treatment indicated notable increases in DHT levels alongside suppressed LH and FSH levels .

- Gynecomastia Treatment : A case documented the successful treatment of gynecomastia using DHT-hep, highlighting its effectiveness in reducing breast tissue hypertrophy in adolescent males .

Research Findings

Recent studies have focused on the pharmacokinetics and biological effects of DHT-hep:

- Pharmacokinetics : Following intramuscular injection, DHT-hep shows a prolonged half-life and stable release profile, contributing to its effectiveness in maintaining elevated androgen levels without frequent dosing .

- Safety Profile : While the benefits are notable, potential side effects include virilization symptoms in females and alterations in lipid profiles among long-term users. Monitoring is essential during treatment to mitigate these risks .

Eigenschaften

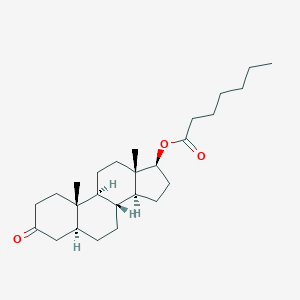

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYHAKNCTGGYOK-LVYWIKMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955358 | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33776-88-4 | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033776884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANOLONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAQ3N36A25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.